REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[N+:13]([O-])[CH:14]=1)C1C=CC=CC=1.OC1C=CC(C(NC(C)(C)C)C)=NC=1>[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[N:13][CH:14]=1
|
Name
|
5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide
|
Quantity
|
0.79 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C(CNC(C)(C)C)O
|
Name
|
5-hydroxy-2-(1-tert-butylaminoethyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(C)NC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Parr bottle there were introduced 250 mg
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
was triturated with isopropanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
In this manner, there was obtained 175 mg
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC(=NC1)C(CNC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |